molecular formula C4H8N2O2 B12643898 2-Pyrrolidinol, 1-nitroso- CAS No. 65734-39-6

2-Pyrrolidinol, 1-nitroso-

Cat. No.: B12643898
CAS No.: 65734-39-6
M. Wt: 116.12 g/mol
InChI Key: KCYALJYRNPZWCX-UHFFFAOYSA-N
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Description

2-Pyrrolidinol, 1-nitroso- is a nitrogen-containing heterocyclic compound with the molecular formula C4H8N2O. It is also known as N-Nitrosopyrrolidine. This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. It has significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinol, 1-nitroso- typically involves the nitrosation of pyrrolidine. One common method is the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of 2-Pyrrolidinol, 1-nitroso- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinol, 1-nitroso- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it back to pyrrolidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can regenerate pyrrolidine.

Scientific Research Applications

2-Pyrrolidinol, 1-nitroso- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe for studying nitrosation reactions in biological systems.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinol, 1-nitroso- involves its interaction with molecular targets through nitrosation reactions. The nitroso group can modify proteins and nucleic acids, affecting their function. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosopyrrolidine: Similar in structure but differs in specific functional groups.

    Pyrrolidinone: Contains a carbonyl group instead of a nitroso group.

    Pyrrole: Lacks the nitroso group and has different reactivity.

Uniqueness

2-Pyrrolidinol, 1-nitroso- is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.

Properties

CAS No.

65734-39-6

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

1-nitrosopyrrolidin-2-ol

InChI

InChI=1S/C4H8N2O2/c7-4-2-1-3-6(4)5-8/h4,7H,1-3H2

InChI Key

KCYALJYRNPZWCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)N=O)O

Origin of Product

United States

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